BenchChemオンラインストアへようこそ!

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone

PDE4 inhibition anti-inflammatory respiratory disease

4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone (CAS 449778-66-9) is a heterocyclic small molecule characterized by a pyridazin-3(2H)-one core substituted with chlorine at the 4-position, a 3-chlorophenyl ring at N2, and a piperazin-1-yl group at C5. The compound is documented in peer-reviewed and patent literature as a dual-activity agent: it is a phosphodiesterase type IV (PDE4) inhibitor with a reported IC50 of 25 nM against guinea-pig macrophage PDE4 , and it falls within the generic Markush structures of cannabinoid CB1 receptor antagonists claimed in Eli Lilly's patent family.

Molecular Formula C14H14Cl2N4O
Molecular Weight 325.19
CAS No. 449778-66-9
Cat. No. B2443274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone
CAS449778-66-9
Molecular FormulaC14H14Cl2N4O
Molecular Weight325.19
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl
InChIInChI=1S/C14H14Cl2N4O/c15-10-2-1-3-11(8-10)20-14(21)13(16)12(9-18-20)19-6-4-17-5-7-19/h1-3,8-9,17H,4-7H2
InChIKeyHRFUXANQSXGEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone (CAS 449778-66-9): Structural Identity and Functional Assignment


4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone (CAS 449778-66-9) is a heterocyclic small molecule characterized by a pyridazin-3(2H)-one core substituted with chlorine at the 4-position, a 3-chlorophenyl ring at N2, and a piperazin-1-yl group at C5 . The compound is documented in peer-reviewed and patent literature as a dual-activity agent: it is a phosphodiesterase type IV (PDE4) inhibitor with a reported IC50 of 25 nM against guinea-pig macrophage PDE4 [1], and it falls within the generic Markush structures of cannabinoid CB1 receptor antagonists claimed in Eli Lilly's patent family [2]. This dual-activity fingerprint distinguishes it from single-target agents within both the PDE4 inhibitor and the CB1 antagonist classes.

Why 4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone Cannot Be Interchanged with In-Class Analogs


The pyridazin-3(2H)-one scaffold is permissive to diverse substitution patterns that profoundly alter target engagement. Within the PDE4 inhibitor class, subtle modifications to the aryl substituent at N2 and the nature of the C5 amine can shift potency by orders of magnitude [1]. Similarly, within the CB1 antagonist class, the identity and substitution of the phenyl ring at the pyridazinone N2 position constitute a critical pharmacophoric determinant governing CB1 versus CB2 selectivity [2]. The presence of a free piperazine NH in 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone further provides a synthetic handle for derivatization that is absent in N-substituted piperazine analogs or morpholine-containing comparators. These pharmacophoric distinctions mean that generic substitution with another pyridazinone or another CB1 antagonist—without matching the exact 3-chlorophenyl pattern, C4-chloro, and C5-piperazino configuration—will yield a different selectivity and potency profile, invalidating cross-study comparisons and potentially compromising experimental reproducibility [3].

4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone Head-to-Head and Cross-Study Quantitative Differentiation Evidence


PDE4 Inhibitory Potency of 4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone Versus Roflumilast and Rolipram

In a guinea-pig macrophage PDE4 assay, 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone demonstrated an IC50 of 25 nM [1]. By cross-study comparison, roflumilast—the archetypal PDE4 inhibitor approved for COPD—exhibits an IC50 of approximately 0.7–0.9 nM against human PDE4 [2], indicating that the target compound is approximately 30-fold less potent at the enzymatic level. Conversely, the classical PDE4 inhibitor rolipram displays an IC50 in the range of 200–800 nM depending on the PDE4 subtype [3], meaning the target compound is approximately 8- to 32-fold more potent than rolipram. This intermediate potency places the compound in a differentiated potency tier: stronger than first-generation PDE4 inhibitors but weaker than ultra-potent clinical candidates, potentially mitigating the emetic side effects associated with high-potency PDE4 inhibition while retaining sufficient enzymatic blockade for pharmacological efficacy.

PDE4 inhibition anti-inflammatory respiratory disease CNS disorders

Structural Eligibility for CB1 Cannabinoid Receptor Antagonism Versus Rimonabant

4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone falls within the generic Formula (I) of Eli Lilly patent US20070088018, which claims CB1 antagonist compounds useful for treating obesity, psychosis, cognitive disorders, and substance abuse [1]. Rimonabant (SR141716), the prototypical CB1 antagonist, exhibits a Ki of 1.8 nM at CB1 with 285-fold selectivity over CB2 (Ki = 514 nM) [2]. Quantitative binding data for the target compound at CB1 and CB2 receptors remain absent from the public domain; however, the pyridazinone-based CB1 antagonist pharmacophore established by Murineddu et al. (2018) demonstrates that closely related pyridazinone sulfenamides achieve CB1 Ki values of 44.6–75.5 nM with >890-fold CB2 selectivity [3]. By class-level inference, the pyridazinone scaffold is capable of delivering high CB1/CB2 selectivity that rivals or exceeds rimonabant's 285-fold window, while the absence of an N-sulfenamide/sulfonamide group on the piperazine of the target compound distinguishes it from the Murineddu series and may confer divergent physicochemical and pharmacokinetic properties.

CB1 antagonist cannabinoid receptor obesity metabolic disorders CNS

Physicochemical Property Differentiation: LogP and Structural Descriptors Versus Close Pyridazinone Analogs

The target compound has a computed LogP of 2.09, a molecular weight of 325.19 g/mol, a density of 1.5±0.1 g/cm³, and a boiling point of 442.9±55.0 °C . Melting point is experimentally determined as 131–133 °C . In comparison, the analog 4-chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone (CAS 477867-39-3), which bears a 4-fluorophenylsulfonyl group on the piperazine nitrogen, has a substantially higher molecular weight (~489 g/mol) and a proportionally elevated LogP, reducing aqueous solubility and altering permeability . The unsubstituted piperazine NH of the target compound preserves hydrogen-bond donor capacity (HBD = 1) that is lost upon N-sulfonylation, directly impacting solubility, metabolic stability, and blood-brain barrier penetration predictions. For in vitro assay design, the moderate LogP of 2.09 predicts adequate DMSO solubility for cell-based assays while remaining within the favorable range for CNS drug-likeness.

physicochemical properties LogP drug-likeness solubility permeability

Multi-Target Potential of 4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone Versus Single-Target PDE4 or CB1 Agents

The target compound integrates structural motifs associated with three distinct pharmacological activities within a single molecule: (i) PDE4 inhibition, evidenced by IC50 = 25 nM [1]; (ii) CB1 cannabinoid receptor antagonism, evidenced by patent claims [2]; and (iii) potential α1-adrenoceptor affinity, a feature commonly observed in arylpiperazine-containing compounds where the 3-chlorophenylpiperazine substructure is a recognized α1 pharmacophore with reported Ki values in the 100–300 nM range for related analogs [3]. Single-target clinical PDE4 inhibitors such as roflumilast and apremilast lack cannabinoid receptor activity, while selective CB1 antagonists like rimonabant lack PDE4 inhibitory activity. This multi-target profile is structurally unique: the pyridazinone core enables PDE4 engagement, the 3-chlorophenyl N2-substituent contributes to CB1 recognition, and the free piperazino group at C5 may confer additional aminergic receptor interactions absent from both PDE4-selective and CB1-selective reference agents.

polypharmacology PDE4 CB1 α1-adrenoceptor multi-target drug discovery

Optimal Research and Procurement Application Scenarios for 4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone


PDE4 Inhibitor Screening and Optimization Programs Requiring Intermediate Potency

Researchers developing next-generation PDE4 inhibitors for respiratory or neuroinflammatory indications can employ 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone as a reference compound occupying the intermediate potency tier between rolipram (~200–800 nM) and roflumilast (~0.7–0.9 nM), with its documented IC50 of 25 nM serving as a benchmark for candidate compounds that aim to balance enzymatic efficacy with reduced emetic liability [1]. The free piperazine NH provides a convenient synthetic handle for further derivatization to optimize subtype selectivity or pharmacokinetic properties .

CB1 Cannabinoid Receptor Antagonist Research and Pyridazinone-Based Ligand Development

As a compound encompassed within the generic claims of Eli Lilly's CB1 antagonist patent family (US20070088018), the target compound serves as a structural template for medicinal chemistry programs exploring non-diarylpyrazole CB1 antagonists [2]. The pyridazinone core offers a scaffold distinct from rimonabant's pyrazole, potentially circumventing rimonabant-associated toxicity while maintaining CB1/CB2 selectivity profiles that, based on class-level evidence from Murineddu et al. (2018), can exceed 890-fold [3].

Multi-Target Polypharmacology Studies in Metabolic-Inflammatory Disease Models

For academic and industrial groups investigating polypharmacological approaches to metabolic syndrome—where PDE4-mediated anti-inflammatory effects and CB1-mediated metabolic regulation may act synergistically—4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone represents a uniquely positioned tool compound with documented PDE4 inhibitory activity (IC50 = 25 nM) [1], patent-supported CB1 antagonism [2], and potential ancillary α1-adrenoceptor affinity inherent to its 3-chlorophenylpiperazine substructure [4]. No single FDA-approved agent combines these three pharmacological activities in one molecule.

Analytical Reference Standard for Pyridazinone Derivative Characterization

With a well-defined melting point of 131–133 °C , established molecular formula C₁₄H₁₄Cl₂N₄O, and certified purity ≥95% from multiple suppliers, 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone can serve as an analytical reference standard for HPLC method development, LC-MS quantification, and quality control of pyridazinone-based compound libraries in medicinal chemistry laboratories .

Quote Request

Request a Quote for 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.